molecular formula C14H11NO4 B6292762 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% CAS No. 129192-19-4

3-Amino-5-(4-carboxyphenyl)benzoic acid, 95%

Cat. No. B6292762
CAS RN: 129192-19-4
M. Wt: 257.24 g/mol
InChI Key: GSGCVRDFHWTJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% (3-APB) is a chemical compound that is widely used in scientific research and laboratory experiments. It is an organic compound that belongs to the class of compounds called phenylcarboxylic acids. 3-APB is a white crystalline solid with a melting point of 165-167°C and a molecular weight of 241.27 g/mol. It is soluble in water, ethanol, acetone, and ethyl acetate. 3-APB is a valuable tool for scientists due to its ability to act as a chemical modifier and as an inhibitor of certain biochemical processes.

Scientific Research Applications

3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% is a versatile compound that has a wide variety of scientific research applications. It is used as a chemical modifier for a variety of proteins and enzymes, as well as for the inhibition of certain biochemical processes. It has also been used in the study of signal transduction pathways, gene expression, protein-protein interactions, and cell metabolism. In addition, 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% has been used in studies of drug-receptor interactions and in the development of novel drugs.

Mechanism of Action

3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% acts as a chemical modifier by interacting with the active sites of enzymes and proteins. It can act as an inhibitor of certain biochemical processes by binding to and blocking the active sites of the enzymes or proteins involved. In addition, 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% can also act as an activator of certain biochemical processes by binding to and activating the active sites of the enzymes or proteins involved.
Biochemical and Physiological Effects
3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in signal transduction pathways, gene expression, and protein-protein interactions. It has also been shown to activate certain enzymes and proteins involved in cell metabolism and drug-receptor interactions. In addition, 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% has been found to have anti-inflammatory, anti-bacterial, and anti-viral effects.

Advantages and Limitations for Lab Experiments

3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% is an advantageous compound for laboratory experiments due to its ability to act as a chemical modifier and as an inhibitor of certain biochemical processes. It is also stable and non-toxic, making it safe to use in the laboratory. However, 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% is not a very potent inhibitor and may not be suitable for some experiments. In addition, it can be difficult to obtain in pure form, and its solubility in water is relatively low.

Future Directions

The potential applications of 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% are still being explored. Possible future directions include the development of novel drugs that use 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% as an active ingredient, the study of the mechanism of action of 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95%, and the development of new methods for its synthesis. In addition, further research into the biochemical and physiological effects of 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% could lead to the development of new treatments for various diseases and conditions. Finally, further research into the advantages and limitations of 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% for laboratory experiments could lead to the development of new and improved laboratory protocols.

Synthesis Methods

3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% can be produced through a variety of synthetic methods. The most common route for its synthesis is the reaction of 4-carboxybenzoic acid and 3-aminobenzoic acid in the presence of an acid catalyst. This reaction yields 3-Amino-5-(4-carboxyphenyl)benzoic acid, 95% as the main product, along with some other byproducts. The reaction can be carried out in a variety of solvents, including dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran.

properties

IUPAC Name

3-amino-5-(4-carboxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-12-6-10(5-11(7-12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGCVRDFHWTJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)N)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562246
Record name 5-Amino[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(4-carboxyphenyl)benzoic acid

CAS RN

129192-19-4
Record name 5-Amino[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.